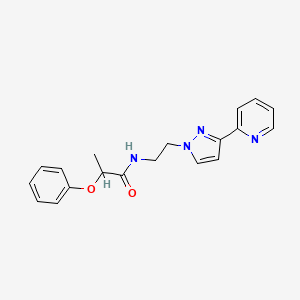
2-fenoxi-N-(2-(3-(piridin-2-il)-1H-pirazol-1-il)etil)propanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a phenoxy group, a pyrazolyl group, and a pyridinyl group, making it a versatile molecule for chemical synthesis and biological studies.
Aplicaciones Científicas De Investigación
2-phenoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological pathways and interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: It is used in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolyl intermediate, which is then coupled with a phenoxy-substituted amide. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-phenoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Mecanismo De Acción
The mechanism of action of 2-phenoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparación Con Compuestos Similares
Similar Compounds
- 2-phenoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide
- 2-phenoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
- 2-phenoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide
Uniqueness
Compared to similar compounds, 2-phenoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for both research and industrial applications .
Propiedades
IUPAC Name |
2-phenoxy-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-15(25-16-7-3-2-4-8-16)19(24)21-12-14-23-13-10-18(22-23)17-9-5-6-11-20-17/h2-11,13,15H,12,14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLOPGWMZDIUHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C=CC(=N1)C2=CC=CC=N2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
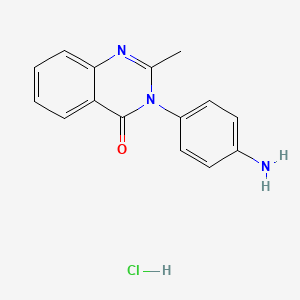
![1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2541438.png)
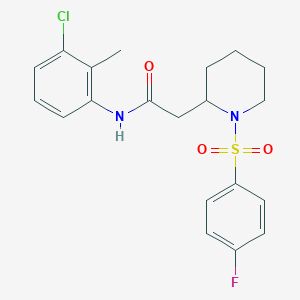
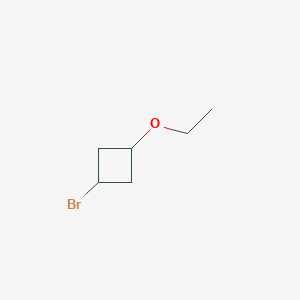
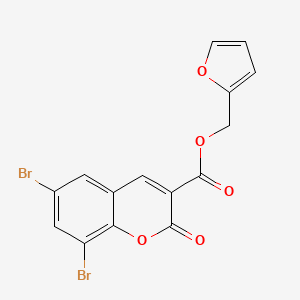
![1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-diazepane](/img/structure/B2541444.png)
![N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2541446.png)
![7-fluoro-N-[(oxan-4-yl)methyl]quinazolin-4-amine](/img/structure/B2541447.png)
![Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoate](/img/structure/B2541449.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2541450.png)
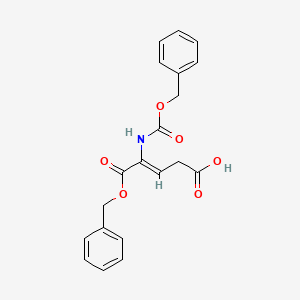
![N-(3-chloro-4-methylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2541452.png)
![N-(2-fluorophenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2541453.png)

